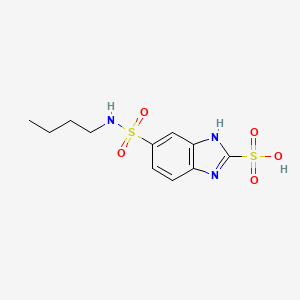
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through a cyclization reaction. This can be achieved by reacting an o-phenylenediamine derivative with a suitable carbonyl compound under acidic conditions.
Introduction of the Butylsulfamoyl Group: The next step involves the introduction of the butylsulfamoyl group. This can be accomplished by reacting the benzodiazole intermediate with butylsulfonyl chloride in the presence of a base such as triethylamine.
Sulfonation: The final step is the sulfonation of the benzodiazole ring to introduce the sulfonic acid group. This can be achieved by treating the intermediate with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfonamide, depending on the reducing agent and conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonates and sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid depends on its specific application. In biochemical assays, the compound may interact with specific enzymes or proteins, modulating their activity through binding interactions. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the butylsulfamoyl group can enhance lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(methylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid
- 5-(ethylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid
- 5-(propylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid
Uniqueness
Compared to similar compounds, 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid has a longer alkyl chain in the sulfamoyl group, which can influence its solubility, lipophilicity, and overall chemical reactivity. This unique structural feature can make it more suitable for specific applications, such as in drug design where increased lipophilicity may enhance membrane permeability and bioavailability.
Propriétés
Formule moléculaire |
C11H15N3O5S2 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
6-(butylsulfamoyl)-1H-benzimidazole-2-sulfonic acid |
InChI |
InChI=1S/C11H15N3O5S2/c1-2-3-6-12-20(15,16)8-4-5-9-10(7-8)14-11(13-9)21(17,18)19/h4-5,7,12H,2-3,6H2,1H3,(H,13,14)(H,17,18,19) |
Clé InChI |
FXGUMFAOPHVWKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




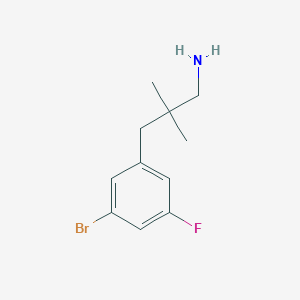
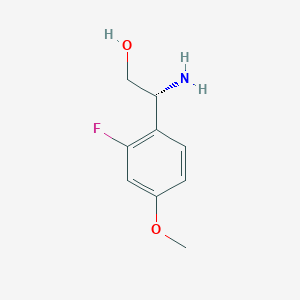
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B13547770.png)
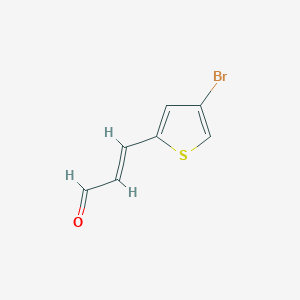
![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis](/img/structure/B13547773.png)
![2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)

![(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13547804.png)
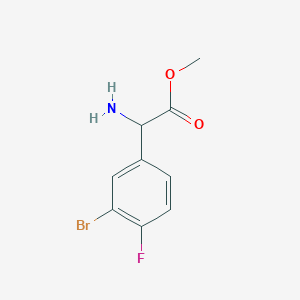
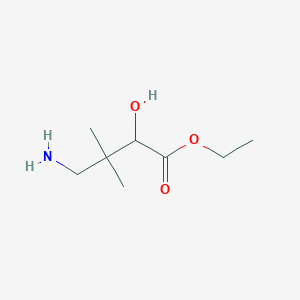
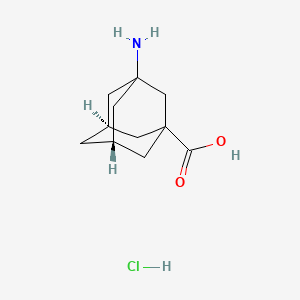
![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13547836.png)
